molecular formula C16H14BrN5OS B4539382 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-N-phenylacetamide

2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-N-phenylacetamide

Cat. No. B4539382
M. Wt: 404.3 g/mol
InChI Key: JSLJUDUAYNYOLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves multistep chemical reactions starting from simple precursors. For instance, a series of related compounds, 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, were synthesized through successive transformations from aryl/aralkyl organic acids to the desired products, indicating a complex yet systematic approach to achieve functionalized molecules (Gul et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds is elucidated using techniques such as IR, NMR, and mass spectral data. These methods provide insights into the arrangement of atoms within a molecule and the presence of functional groups, crucial for understanding the compound's reactivity and properties. The detailed structure-activity relationship (SAR) studies of BPTES analogs, for example, revealed how structural changes influence the compound's solubility and efficacy (Shukla et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving the compound showcase its reactivity and potential transformations. For example, the synthesis of 2-(3-substituted propyl)-3-(2-methyl phenyl) quinazolin-4-(3H)-ones demonstrated the compound's ability to undergo reactions with various amines, leading to novel H1-antihistaminic agents (Alagarsamy & Parthiban, 2013).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are essential for understanding a compound's usability in different applications. The synthesis and evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs highlighted the importance of achieving a balance between potency and solubility for pharmaceutical applications (Shukla et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, stability under various conditions, and potential for forming derivatives, are critical for the compound's applications. Research into the synthesis of novel acridines and related compounds has shed light on the diverse chemical behavior and potential utility of such molecules in creating new materials with desired functionalities (Abdelwahab et al., 2023).

properties

IUPAC Name

2-[[1-(4-bromophenyl)tetrazol-5-yl]methylsulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN5OS/c17-12-6-8-14(9-7-12)22-15(19-20-21-22)10-24-11-16(23)18-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLJUDUAYNYOLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSCC2=NN=NN2C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-N-phenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-N-phenylacetamide
Reactant of Route 3
Reactant of Route 3
2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-N-phenylacetamide
Reactant of Route 4
Reactant of Route 4
2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-N-phenylacetamide
Reactant of Route 5
Reactant of Route 5
2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-N-phenylacetamide
Reactant of Route 6
Reactant of Route 6
2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-N-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.